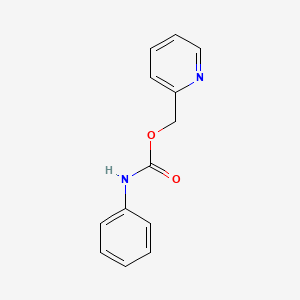
2-Pyridinylmethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinylmethyl phenylcarbamate is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.253 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a pyridine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinylmethyl phenylcarbamate typically involves the reaction of pyridinylmethyl alcohol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Pyridinylmethyl alcohol+Phenyl isocyanate→2-Pyridinylmethyl phenylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of a continuous flow reactor allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinylmethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KOH) are employed under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives on the phenyl or pyridine rings.
Wissenschaftliche Forschungsanwendungen
2-Pyridinylmethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Pyridinylmethyl phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine and phenyl rings contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: A simple pyridine derivative with similar structural features.
Phenylcarbamate: A compound with a carbamate group linked to a phenyl ring.
2-Pyridinylmethyl alcohol: The precursor used in the synthesis of 2-Pyridinylmethyl phenylcarbamate.
Uniqueness
This compound is unique due to the presence of both pyridine and phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16) |
InChI-Schlüssel |
RTPXTRLJPDQQID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


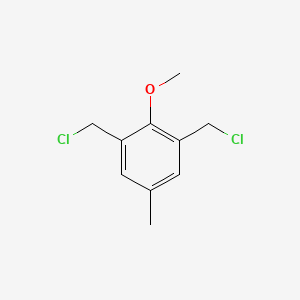
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15079133.png)
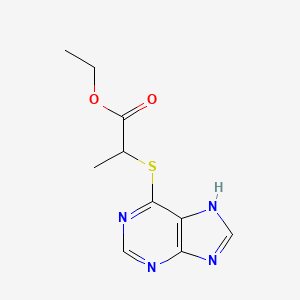
![2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B15079147.png)
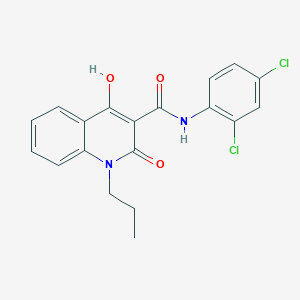
![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)
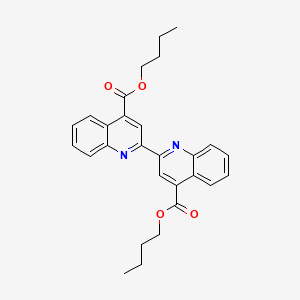
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15079182.png)
![ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B15079196.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15079202.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15079210.png)
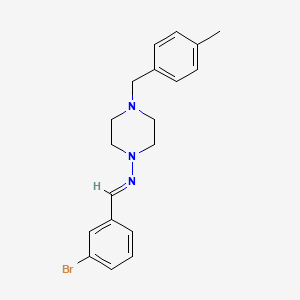
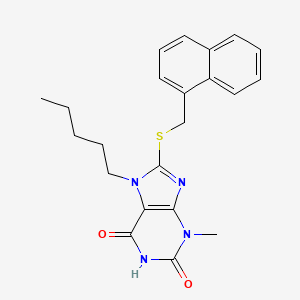
![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15079221.png)
